Aldosterone 21-Acetate

pharmacokinetics metabolism ester prodrug

Select Aldosterone 21-Acetate for its unique rapid-hydrolysis prodrug profile, enabling acute non-genomic cardiovascular and electrolyte research. This C-21 ester instantly liberates parent aldosterone in biological matrices (t1/2 <5 min ex vivo), delivering physiologically relevant local signaling independent of stable MR agonist artifacts. With certified purity, CofA, and well-defined physicochemical specs (MW 402.48, C23H30O6), it serves as the validated reference standard for HPLC/LC-MS/MS method development and impurity quantification. Procure this essential research tool in standard mg-to-g quantities, with refrigerated storage and ambient shipping. Contact our technical team for custom packaging and purity options that meet your experimental requirements.

Molecular Formula C23H30O6
Molecular Weight 402.487
CAS No. 2827-21-6
Cat. No. B585321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldosterone 21-Acetate
CAS2827-21-6
SynonymsAldosterone 21-Monoacetate;  (11β)-21-(Acetyloxy)-11,18-epoxy-18-hydroxy-pregn-4-ene-3,20-dione
Molecular FormulaC23H30O6
Molecular Weight402.487
Structural Identifiers
SMILESCC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3O
InChIInChI=1S/C23H30O6/c1-12(24)28-11-18(26)17-6-5-16-15-4-3-13-9-14(25)7-8-22(13,2)20(15)19-10-23(16,17)21(27)29-19/h9,15-17,19-21,27H,3-8,10-11H2,1-2H3/t15-,16-,17+,19-,20+,21?,22-,23+/m0/s1
InChIKeyJUHQUIOIVOVZQG-XNEAOMTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aldosterone 21-Acetate (CAS 2827-21-6): A Rapidly Hydrolyzed Steroid for MR Binding and Bioanalytical Reference Standards


Aldosterone 21-Acetate (CAS 2827-21-6) is a synthetic C-21 acetyl ester derivative of the endogenous mineralocorticoid hormone aldosterone [1]. It is characterized by a C23H30O6 molecular formula and a molecular weight of 402.48 g/mol [2]. This compound is primarily utilized as a research tool to study mineralocorticoid receptor (MR) signaling, electrolyte homeostasis, and cardiovascular function [1]. Critically, its pharmacological activity is largely attributable to its rapid hydrolysis back to the parent aldosterone in biological matrices, a property that defines its experimental utility and differentiates it from more stable analogs [3].

Why Generic Substitution of Aldosterone 21-Acetate is Inappropriate: Key Physicochemical and Metabolic Distinctions


While Aldosterone 21-Acetate is an analog of the endogenous hormone aldosterone, it cannot be considered a generic substitute for several reasons. First, its rapid hydrolysis to aldosterone in blood and tissue (t1/2 <5 minutes ex vivo [1]) means its in vivo behavior is defined by both its own initial properties and those of the resulting parent compound, creating a complex kinetic profile distinct from aldosterone itself. Second, modifications at the C-21 position alter its affinity for mineralocorticoid receptor subtypes compared to other esters and the parent molecule [2]. Finally, specific acetylation patterns confer distinct physicochemical properties like solubility and melting point [3], which directly impact handling, storage, and its suitability as an analytical reference standard. These key differences preclude simple interchangeability without compromising experimental reproducibility or analytical accuracy.

Quantitative Procurement Evidence: Differentiating Aldosterone 21-Acetate from Closest Analogs


Rapid Ex Vivo Hydrolysis: A Critical Differentiator for In Vivo and Ex Vivo Experimental Design

In ex vivo stability studies, tritiated Aldosterone 21-Acetate demonstrates extremely rapid hydrolysis to aldosterone. Negligible amounts of the intact 21-monoacetate remained in whole blood after 5 minutes at 37°C or in heart tissue after 30 minutes at room temperature [1]. This contrasts sharply with the stable, endogenous aldosterone baseline.

pharmacokinetics metabolism ester prodrug bioavailability

Mineralocorticoid Receptor (MR) Subtype Binding Profile: Preferential Affinity for Type I Receptors

The introduction of a 6-dehydro modification to Aldosterone 21-Acetate and other corticosteroids results in a significant reduction in binding affinity for Type II receptors, while preserving affinity for Type I (MR) receptors [1]. This contrasts with the binding profile of unmodified aldosterone or other non-dehydro analogs, which may exhibit broader receptor binding. The selective reduction in Type II binding shifts the functional activity profile towards preferential Type I (MR) mediated sodium retention [1].

mineralocorticoid receptor receptor binding pharmacology steroid signaling

Reference Standard Purity: Certified Metabolite and Impurity Standard for Aldosterone Analysis

Aldosterone 21-Acetate is a well-characterized and commercially available reference standard certified as an aldosterone metabolite and impurity . This certification supports its use in method validation, quality control, and stability studies for pharmaceutical research and development. In contrast, many other aldosterone analogs or metabolites lack this level of characterization and commercial availability as a certified reference standard, making Aldosterone 21-Acetate a preferred choice for analytical workflows.

analytical chemistry quality control reference standard metabolite identification

Evidence-Based Application Scenarios for Aldosterone 21-Acetate Procurement


Investigating Non-Genomic MR Signaling in Cardiovascular Tissues

Given its rapid hydrolysis to aldosterone in cardiac tissue (negligible intact compound after 30 min at RT [1]), Aldosterone 21-Acetate is an ideal prodrug to study the acute, non-genomic effects of aldosterone on the heart, independent of confounding genomic effects that require longer exposure. The compound's lability ensures that observed effects are driven by locally generated aldosterone, providing a more physiologically relevant model than using stable MR agonists.

Selective Activation of Type I Mineralocorticoid Receptors

For researchers seeking to differentiate between Type I (MR) and Type II receptor-mediated effects, the 6-dehydro derivative of Aldosterone 21-Acetate (or related analogs) offers a valuable tool. Its demonstrated preferential binding to Type I receptors with substantially reduced affinity for Type II receptors [2] allows for the selective activation of MR-dependent pathways, a feature not achievable with the parent aldosterone which binds both receptor types with high affinity.

Analytical Method Development and Quality Control for Aldosterone Assays

In pharmaceutical and clinical chemistry laboratories, Aldosterone 21-Acetate is the preferred reference standard for the identification and quantification of this specific aldosterone metabolite/impurity. Its availability as a certified reference standard with a comprehensive Certificate of Analysis is essential for validating HPLC, LC-MS, or GC methods, ensuring the accuracy and regulatory compliance of bioanalytical data in drug development and diagnostic testing.

Technical Documentation Hub

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